molecular formula C14H17BrClNO4 B12275368 N-Boc-5-Bromo-2-chloro-D-phenylalanine

N-Boc-5-Bromo-2-chloro-D-phenylalanine

Cat. No.: B12275368
M. Wt: 378.64 g/mol
InChI Key: ATNXDQHIRSSYGG-LLVKDONJSA-N
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Description

Significance of Halogenated D-Phenylalanine Derivatives in Contemporary Organic Synthesis

Halogenated amino acids, particularly derivatives of phenylalanine, are of significant interest in organic and medicinal chemistry. The introduction of halogen atoms onto the phenyl ring can profoundly influence the physicochemical properties of the parent amino acid and any subsequent peptide or molecule it is incorporated into. nih.gov

Modulation of Physicochemical Properties: Halogenation can alter lipophilicity, electronic character, and steric profile. nih.gov For instance, the presence of bromine and chlorine in N-Boc-5-Bromo-2-chloro-D-phenylalanine increases its hydrophobicity compared to native phenylalanine. This modification can enhance membrane permeability and influence protein-ligand interactions. nih.govmdpi.com

Metabolic Stability: The carbon-halogen bond is generally strong and not easily cleaved by metabolic enzymes, which can lead to increased stability and a longer biological half-life of drug candidates.

Synthetic Handles for Cross-Coupling Reactions: The bromo and chloro substituents serve as versatile handles for further functionalization. They can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse chemical moieties to build complex molecular scaffolds. beilstein-journals.org This is a powerful strategy in the synthesis of novel pharmaceutical agents.

Conformational Control: Halogen atoms can engage in non-covalent interactions, such as halogen bonding, which can influence the conformational preferences of peptides and other molecules, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.gov Research on halogenated NFGAIL variants has shown that halogenation of the phenylalanine residue affects not only the kinetics of fibril formation but also the morphology of the aggregates. nih.gov

Principles and Strategic Applications of the N-Boc Protecting Group in Amino Acid Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, especially in peptide chemistry. jk-sci.com Its popularity stems from its ease of introduction, stability under various reaction conditions, and facile removal under specific acidic conditions. chemistrysteps.com

Protection Mechanism: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comcommonorganicchemistry.com The amine's nucleophilic attack on the Boc anhydride (B1165640) forms a carbamate (B1207046), which is significantly less reactive than the free amine, thus preventing unwanted side reactions during subsequent synthetic steps. commonorganicchemistry.comtotal-synthesis.com

Orthogonal Stability: A key advantage of the Boc group is its stability towards basic, nucleophilic, and reductive conditions. organic-chemistry.org This allows for selective manipulation of other functional groups in the molecule without affecting the protected amine. This "orthogonality" is a cornerstone of modern protecting group strategy, enabling the synthesis of complex molecules. For example, the Boc group is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group, another common amine protecting group. total-synthesis.comorganic-chemistry.org

Deprotection Strategy: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). masterorganicchemistry.comcommonorganicchemistry.comfishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. chemistrysteps.comcommonorganicchemistry.com The byproducts of this deprotection are gaseous (isobutene and carbon dioxide), which simplifies purification. jk-sci.comcommonorganicchemistry.com This clean deprotection is highly advantageous, particularly in solid-phase peptide synthesis (SPPS). researchgate.net

The Boc strategy is considered suitable for industrial and green chemistry because the deprotection step generates only gaseous byproducts. researchgate.net

Importance of the D-Stereoisomer in Chiral Amino Acid Synthesis and Medicinal Chemistry Building Blocks

While L-amino acids are the proteinogenic building blocks found in most natural proteins, their D-enantiomers play a crucial and expanding role in medicinal chemistry and drug design. numberanalytics.com

Enhanced Proteolytic Stability: Peptides and proteins constructed from D-amino acids are significantly more resistant to degradation by proteases and other enzymes in the body. nih.gov This is because natural enzymes are chiral and specifically recognize L-amino acids. This increased stability can prolong the therapeutic effect of peptide-based drugs. nih.govnih.gov

Novel Therapeutic Agents: D-amino acids are key components in a variety of therapeutic agents. For example, D-phenylalanine is used in the synthesis of nateglinide, a drug for treating type 2 diabetes. nih.govnih.gov They are also incorporated into peptide-based antibiotics and other drugs to improve their stability and efficacy. numberanalytics.com

Biomarkers and Diagnostics: The levels of certain D-amino acids can be elevated in specific diseases. For instance, increased concentrations of D-serine, D-aspartic acid, and D-alanine have been observed in cancer cells, suggesting their potential use as biomarkers for early diagnosis. news-medical.net

Chiral Building Blocks: D-amino acids are invaluable chiral synthons in asymmetric synthesis. They provide a readily available source of stereochemical information, which is essential for the construction of enantiomerically pure complex molecules, including many active pharmaceutical ingredients. nih.gov The use of chiral molecules like D-phenylalanine derivatives can be used to develop sensors for detecting specific chiral forms of other molecules. nih.govresearchgate.netfrontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(2R)-3-(5-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

ATNXDQHIRSSYGG-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N Boc 5 Bromo 2 Chloro D Phenylalanine

Strategies for Introducing Bromo and Chloro Substituents onto the Phenylalanine Moiety

The creation of N-Boc-5-Bromo-2-chloro-D-phenylalanine necessitates precise control over the installation of two different halogen atoms onto the phenyl ring. The relative positions of the chloro (position 2) and bromo (position 5) groups, combined with the chiral D-amino acid sidechain, present a significant synthetic challenge. Several strategic approaches can be envisioned, ranging from direct halogenation of a phenylalanine precursor to building the amino acid from an already di-halogenated aromatic starting material.

Regioselective Halogenation Approaches for Phenylalanine Analogues

Direct halogenation of the aromatic ring of phenylalanine or its derivatives is a conceptually straightforward approach. However, achieving the desired 2-chloro-5-bromo substitution pattern requires overcoming the challenge of regioselectivity. The amino acid side chain is an ortho-, para-directing group, meaning that electrophilic halogenation would preferentially occur at the 4-position (para) and to a lesser extent the 2-position (ortho).

To circumvent this, enzymatic halogenation offers a powerful alternative for achieving high regioselectivity. Flavin-dependent halogenases (FDHs), for instance, are known to catalyze the specific halogenation of aromatic compounds like tryptophan. nih.gov These enzymes have been engineered to alter their natural regioselectivity and expand their substrate scope. nih.gov While direct application to phenylalanine is less common than to tryptophan, the principle of using an engineered halogenase could provide a biocatalytic route to specifically chlorinate or brominate the desired positions on the phenyl ring under mild conditions. nih.govnih.gov

Chemical methods often rely on directing groups or specific reaction conditions to control the site of halogenation. For instance, the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine has been achieved by first reacting 3-bromo-4-fluorobenzaldehyde (B1265969) with N-acetylglycine to form an azalactone, followed by asymmetric hydrogenation. beilstein-journals.org This highlights a strategy where the substitution pattern is set on a simpler precursor before the chiral center is established.

Precursor-Based Synthesis with Pre-functionalized Aromatic Ring Systems

A more reliable and common strategy involves starting with an aromatic precursor that already contains the desired 2-chloro-5-bromo substitution pattern. A suitable starting material would be 1-bromo-4-chloro-2-iodobenzene (B582995) or a related derivative. From this pre-functionalized arene, the alanine (B10760859) side chain can be constructed.

One established method for this transformation is the biosynthesis of L-phenylalanine from the aromatic precursor benzaldehyde, which involves a one-pot production method using several enzymes. researchgate.net A similar chemo-enzymatic or purely chemical approach could be adapted, starting from 5-bromo-2-chlorobenzaldehyde. This aldehyde could be converted into the corresponding phenylpyruvate, which is then subjected to transamination to yield the desired amino acid. nih.gov The stereochemistry can be controlled by using a D-amino acid-specific transaminase or through a non-stereoselective synthesis followed by chiral resolution.

This precursor-based approach offers superior control over the halogen substitution pattern, avoiding issues with regioselectivity and the formation of unwanted isomers that can plague direct halogenation methods. The key challenge shifts from controlling aromatic substitution to efficiently constructing the D-alanine side chain onto the complex aromatic ring.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Halide Introduction and Manipulation

Transition metal-catalyzed reactions are indispensable tools for synthesizing complex molecules like unnatural amino acids. nih.govnih.gov These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to functionalized phenylalanine derivatives. acs.org

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for modifying phenylalanine and its precursors. nih.govlibretexts.org A plausible strategy for synthesizing the target molecule could involve a protected D-iodoalanine derivative as the amino acid building block. This could be coupled with a custom-synthesized 5-bromo-2-chlorophenylboronic acid.

The general mechanism for Suzuki coupling involves three key steps:

Oxidative Addition: A Palladium(0) catalyst adds to the aryl halide (e.g., a protected iodoalanine). youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. youtube.com

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

This methodology has been successfully used to prepare various modified peptides and phenylalanine analogues. nih.govnih.gov For example, researchers have coupled N-Boc protected phenylalanine derivatives containing a 4-bromobiphenyl (B57062) moiety with various boronic acids to create complex polyaryl amino acids. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Amino Acid Synthesis

ElectrophileNucleophileCatalystBaseSolventYieldReference
N-Boc-p-iodo-phenylalaninePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂OGood nih.gov
Boc-Asp(OPh)-OᵗBu4-methoxy-phenylboronic acid(ƞ³-1-ᵗBu-indenyl)Pd(IPr)(Cl)K₃PO₄THF/H₂OOptimized nih.gov
N-Boc-phenylalanine with 4-bromobiphenyl(4-methoxyphenyl)boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O78-83% rsc.org

The Negishi cross-coupling provides another robust method for C-C bond formation, reacting an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. worktribe.comrsc.org This reaction is particularly valuable for the synthesis of unnatural amino acids, including aromatic and heteroaromatic derivatives. rsc.orgresearchgate.net

A synthetic route using Negishi coupling could involve reacting an organozinc reagent derived from a protected D-alanine (e.g., from N-Boc-3-iodo-D-alanine) with 1-bromo-4-chloro-2-iodobenzene. The higher reactivity of the iodo-substituent would ensure coupling at the desired position. Alternatively, a zinc reagent could be prepared from the 5-bromo-2-chloro-iodobenzene, which would then be coupled with a suitable electrophilic alanine precursor. nih.gov The reaction is known to be compatible with common protecting groups like Boc and Fmoc, allowing for the direct synthesis of derivatives ready for peptide synthesis. rsc.org

Recent advancements have included photochemically enhanced Negishi couplings, which can accelerate the rate-limiting oxidative addition step and improve reaction outcomes. nih.gov

Table 2: Examples of Negishi Coupling for Amino Acid Synthesis

ElectrophileNucleophileCatalyst SystemKey FeatureReference
para-substituted iodobenzenesOrganozinc from serine derivativePd₂(dba)₃/SPhosSynthesis of single-enantiomer aromatic amino acids researchgate.net
Aryl bromides/iodidesOxazolidine-derived zinc reagentNot specifiedSynthesis of Boc/Fmoc protected heteroaromatic amino acids rsc.org
Heteroaromatic halidesAlkylzinc halidesPd catalyst with blue light irradiationPhotochemically enhanced reaction for α-heteroaryl acetates nih.gov

The Heck reaction, which couples an unsaturated halide with an alkene, offers a different strategic approach. wikipedia.orgnih.gov Instead of coupling a pre-formed aromatic ring to an alanine backbone, the Heck reaction can be used to build the side chain itself.

For instance, one could start with N-Boc-D-vinylglycine and couple it with 1-bromo-4-chloro-2-iodobenzene. The palladium-catalyzed coupling would occur at the most reactive C-I bond to form the desired substituted styrene (B11656) derivative. Subsequent reduction of the double bond would yield the final this compound. The Heck reaction is well-known for its ability to form substituted alkenes, often with high stereoselectivity. organic-chemistry.orglibretexts.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.org This methodology has been widely applied in the synthesis of complex organic molecules and natural products. nih.gov

Enantioselective Synthesis Routes to the D-Phenylalanine Backbones

The asymmetric synthesis of D-phenylalanine and its analogs is a cornerstone of modern organic chemistry, with various strategies developed to achieve high enantiomeric purity. These methods can be broadly categorized into those employing chiral auxiliaries, asymmetric catalysis, and biocatalytic approaches.

Chiral Auxiliary-Controlled Asymmetric Transformations

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This "second-generation" approach to asymmetric synthesis involves attaching a chiral auxiliary to an achiral starting material, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. du.ac.in

Several chiral auxiliaries have proven effective in the synthesis of amino acids. Evans' oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be instrumental in setting the stereocenters of complex molecules. wikipedia.org Similarly, pseudoephedrine and pseudoephenamine have been employed as practical chiral auxiliaries for asymmetric alkylation reactions, often providing high diastereoselectivity. nih.gov The use of a chiral BINOL-derived aldehyde catalyst has also been successful in the asymmetric α-functionalization of N-unprotected amino esters. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionKey Features
Evans' OxazolidinonesAlkylation, Aldol ReactionsHigh diastereoselectivity in forming C-C bonds. wikipedia.org
Pseudoephedrine/PseudoephenamineAlkylation ReactionsEffective for creating quaternary carbon centers. nih.gov
BINOL-derived Aldehydesα-FunctionalizationCatalyzes reactions on N-unprotected amino esters. nih.gov
8-phenylmentholDiels-Alder ReactionEarly example demonstrating facial blockage to control cycloaddition. wikipedia.org

Asymmetric Catalysis in D-Amino Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This field encompasses organocatalysis and phase transfer catalysis, both of which have been successfully applied to the synthesis of D-amino acids.

Organocatalysis: This branch of catalysis uses small organic molecules to accelerate chemical reactions. In the context of amino acid synthesis, chiral aldehyde catalysis has emerged as a powerful tool. frontiersin.orgfrontiersin.org These catalysts can mimic biological processes and have been used in various asymmetric transformations. frontiersin.org For instance, chiral BINOL aldehyde catalysts can directly catalyze the asymmetric α-functionalization of N-unprotected amino esters through imine activation. nih.gov

Phase Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving immiscible phases. In the synthesis of D-phenylalanine, chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, have been used to achieve high enantioselectivity in the benzylation of N-benzylideneglycine ethyl ester. sioc-journal.cn This method has been used to synthesize a variety of unnatural phenylalanine derivatives with excellent yields and enantioselectivities. nih.gov

Table 2: Asymmetric Catalysis in D-Phenylalanine Synthesis

Catalysis TypeCatalyst ExampleReactionEnantiomeric Excess (ee)
Phase Transfer Catalysis(-)-N-benzylcinchonidinium chlorideBenzylation of N-benzylideneglycine Et ester89.9% sioc-journal.cn
Phase Transfer CatalysisO-allyl-N-(9-anthracenmethyl) cinchoninium bromideα-alkylation of glycine (B1666218) Schiff baseup to 100% nih.gov

Chemoenzymatic and Biocatalytic Approaches for D-Amino Acid Production

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for the synthesis of chiral compounds. nih.gov Biocatalytic methods for D-amino acid production have become increasingly sophisticated, often involving engineered enzymes and multi-enzyme cascade reactions. acs.orgnih.gov

The introduction of halogen atoms into organic molecules can significantly alter their biological activity. Flavin-dependent halogenases are a class of enzymes capable of regioselective halogenation of aromatic compounds, including tryptophan, a close analog of phenylalanine. rsc.orgacs.org While direct enzymatic halogenation of phenylalanine to produce the 5-bromo-2-chloro substitution pattern is not well-documented, the principles of enzymatic halogenation offer a potential avenue for future research. For instance, engineered halogenases could potentially be developed to achieve this specific transformation. Researchers have successfully endowed a bromoperoxidase with chlorination activity through site-directed mutagenesis. acs.org

Phenylalanine ammonia (B1221849) lyase (PAL) is an enzyme that catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgfrontiersin.org While wild-type PALs typically exhibit high selectivity for the L-enantiomer, engineered variants have been developed with increased activity towards the formation of D-phenylalanines. nih.govnih.gov By coupling the amination reaction catalyzed by a D-selective PAL mutant with a deracemization process, it is possible to synthesize D-phenylalanine derivatives from inexpensive cinnamic acids with high yield and enantiomeric excess. nih.gov For example, a one-pot synthesis using a modified PAL from Anabaena variabilis and an L-amino acid deaminase resulted in a 96% yield and >99% ee for m-nitro-D-phenylalanine. nih.gov

Table 3: PAL-Mediated Synthesis of D-Phenylalanine Derivatives

PAL Source/VariantSubstrateProductConversion/YieldEnantiomeric Excess (ee)
Anabaena variabilis PAL (mutant) & Proteus mirabilis LAADm-nitro-trans-cinnamic acidm-nitro-D-phenylalanine96% yield nih.gov>99% nih.gov
Anabaena variabilis PAL & LAADp-nitrocinnamic acidp-nitro-D-phenylalanine71% conversion nih.gov96% nih.gov

L-amino acid oxidases (LAAOs) are enzymes that stereoselectively oxidize L-amino acids to the corresponding α-keto acids. researchgate.net This activity can be harnessed in deracemization strategies to produce D-amino acids. In a one-pot, two-step biocatalytic cascade, an LAAO can be used to selectively remove the L-enantiomer from a racemic mixture, which is then non-selectively reduced back to the racemate, leading to the accumulation of the D-enantiomer. researchgate.netrsc.org This approach has been successfully used for the synthesis of various D-amino acids, including substituted phenylalanines. researchgate.netrsc.org

Engineered Biocatalysts for Stereoselective Formation of D-Phenylalanines

The enzymatic synthesis of D-phenylalanines is a highly attractive approach due to its high atom economy and the use of accessible prochiral starting materials. nih.gov Advances in protein engineering have expanded the toolbox of biocatalysts, allowing for the tailored synthesis of specific D-phenylalanine derivatives. nih.govresearchgate.net These biocatalytic methods are powerful alternatives to traditional chemical routes, offering high enantioselectivity. acs.orgmdpi.com

Several classes of enzymes have been engineered for the asymmetric synthesis of D-phenylalanines. nih.gov Key among them are:

D-amino acid dehydrogenases (DAADHs): These enzymes catalyze the reductive amination of α-keto acids to produce D-amino acids. nih.gov Engineered DAADHs have shown a broad substrate tolerance, enabling the synthesis of various substituted D-phenylalanines. researchgate.net For instance, whole-cell biocatalysts co-expressing an engineered D-amino acid dehydrogenase from Candida glabrata (CgDAADH) and a glucose dehydrogenase (GDH) for cofactor regeneration have been used to produce D-phenylalanines with high enantiomeric excess (ee) and high yields. acs.org

D-amino acid transaminases (D-AATs): These enzymes catalyze the transfer of an amino group from a donor molecule to an α-keto acid, yielding a D-amino acid. nih.gov

Phenylalanine ammonia-lyases (PALs): While typically involved in the deamination of L-phenylalanine, engineered PALs can be used in the reverse reaction (hydroamination) to produce D-phenylalanines from substituted cinnamic acids. nih.govmdpi.com For example, using a wild-type PAL from Anabaena variabilis (AvPAL) as a whole-cell biocatalyst, p-nitro-cinnamic acid was converted into p-nitro-D-phenylalanine with 71% yield and 96% ee. mdpi.com

Table 1: Examples of Engineered Biocatalysts for D-Phenylalanine Synthesis

Enzyme Class Example Enzyme Application Reported Yield/Selectivity
D-Amino Acid Dehydrogenase Engineered CgDAADH Reductive amination of various phenylpyruvates High ee and isolation yields acs.org
Phenylalanine Ammonia-Lyase AvPAL (wild-type) Hydroamination of p-nitro-cinnamic acid 71% yield, 96% ee mdpi.com

Implementation and Selective Manipulation of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide and amino acid synthesis, valued for its stability under various conditions and the diverse methods available for its selective removal. rsc.org

Strategies for N-Boc Introduction on Halogenated Phenylalanine Derivatives

The standard and most widely employed method for installing the N-Boc protecting group is the reaction of the amino acid substrate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. rsc.org This transformation is generally high-yielding and compatible with a wide range of functional groups, including the halogens present on the aromatic ring of phenylalanine derivatives.

The synthesis of related compounds, such as N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine, illustrates this process. In that case, the precursor, N-Boc-p-iodo-L-phenylalanine methyl ester, was prepared as an intermediate, demonstrating the compatibility of the N-Boc protection step with a halogenated phenylalanine structure. nih.gov The reaction typically involves dissolving the halogenated D-phenylalanine derivative in a suitable solvent, adding a base (such as sodium hydroxide (B78521) or triethylamine) to deprotonate the amino group, and then introducing di-tert-butyl dicarbonate to form the N-Boc carbamate (B1207046).

Orthogonal Protection Strategies in Multistep Synthesis

Orthogonal protection is a critical strategy in the synthesis of complex molecules that possess multiple reactive functional groups. fiveable.me It involves the use of two or more distinct protecting groups that can be removed under different, non-interfering conditions, allowing for the selective modification of one part of the molecule while others remain protected. fiveable.me

In the context of synthesizing this compound and its subsequent use in peptide synthesis, the N-Boc group is one component of an orthogonal set. A common strategy in peptide synthesis is the Fmoc/tBu approach, where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and side-chain functionalities are protected with acid-labile groups like tert-butyl (tBu). ub.edu

Conversely, when the N-Boc group is used for the α-amino protection (as in Boc/Bn strategies), it is considered acid-labile. ub.edu The carboxylic acid functionality of the phenylalanine derivative might be protected as an ester (e.g., a methyl or benzyl (B1604629) ester). This allows the N-Boc group to be removed with acid without affecting the ester. Subsequently, the ester can be hydrolyzed under basic conditions without disturbing other parts of a larger peptide chain. This orthogonal approach is essential for the controlled, stepwise construction of peptides or other complex derivatives. fiveable.me

Selective Deprotection Methodologies for the N-Boc Moiety

While traditional N-Boc deprotection relies on strong acids like trifluoroacetic acid (TFA), a variety of milder and more selective methods have been developed to accommodate sensitive functional groups in complex molecules. rsc.orgnih.gov The choice of deprotection agent is crucial to avoid unwanted side reactions.

A summary of various deprotection methodologies is presented below:

Acid-Catalyzed Cleavage: The most common method involves treatment with strong acids. TFA is a standard reagent, but others like HCl in organic solvents (ethyl acetate, dioxane) or aqueous phosphoric acid have also been reported. nih.gov

Oxalyl Chloride in Methanol: A mild and efficient method for deprotecting a wide range of N-Boc protected compounds, including those with aromatic and heterocyclic systems. rsc.orgnih.gov Reactions are typically fast (1-4 hours) at room temperature with high yields. rsc.org This method is particularly effective for substrates with electron-withdrawing groups like chloro and bromo, which can accelerate the reaction. nih.gov

Catalytic Deprotection:

Iron(III) Catalysis: Iron(III) salts have been used as sustainable catalysts for the selective removal of the N-Boc group, offering a clean and practical alternative. semanticscholar.org

Iodine Catalysis: Catalytic amounts of iodine under solvent-free conditions have been reported for the deprotection of various N-Boc substrates. nih.gov

Silica (B1680970) Gel-Catalyzed Deprotection: In a simple and convenient method, N-Boc groups can be cleaved with high yields by refluxing the substrate with silica gel in toluene. epa.gov This method shows good chemoselectivity, as other carbamates like Cbz and Fmoc are not affected under the same conditions. epa.gov

Table 2: Comparison of Selective N-Boc Deprotection Methods

Method Reagents/Catalyst Conditions Advantages
Acidolysis Trifluoroacetic acid (TFA) Room Temperature Standard, well-established rsc.org
Mild Acidolysis Oxalyl chloride in methanol Room Temperature, 1-4 h Mild, fast, high yields, tolerates sensitive groups rsc.orgnih.gov
Heterogeneous Catalysis Silica Gel Refluxing toluene, ~5 h Simple, convenient, high yields, selective over Cbz/Fmoc epa.gov
Metal Catalysis Iron(III) salts Not specified Catalytic, sustainable, clean process semanticscholar.org

Integrated Synthetic Pathways to this compound

A potential synthetic sequence could involve the following key transformations:

Halogenation of a Phenylalanine Precursor: One approach starts with a commercially available phenylalanine. Direct halogenation of the aromatic ring would be challenging regarding regioselectivity. A more controlled method would involve starting with a pre-halogenated building block. For instance, synthesis could begin with 2-chloro-5-bromobenzaldehyde.

Formation of the α-Keto Acid: The 2-chloro-5-bromobenzaldehyde can be converted to the corresponding α-keto acid, (2-chloro-5-bromophenyl)pyruvic acid, through various established organic reactions, such as the Erlenmeyer-Plöchl reaction followed by hydrolysis.

Stereoselective Reductive Amination: The key step for establishing the D-stereocenter involves the asymmetric reductive amination of the α-keto acid. This is ideally accomplished using an engineered biocatalyst, such as a D-amino acid dehydrogenase (DAADH), which provides high enantioselectivity. nih.govacs.org This enzymatic step would convert (2-chloro-5-bromophenyl)pyruvic acid into 5-bromo-2-chloro-D-phenylalanine.

N-Boc Protection: The final step is the protection of the amino group. The synthesized 5-bromo-2-chloro-D-phenylalanine would be reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final target compound, this compound. rsc.org

This proposed pathway leverages the precision of biocatalysis for stereocontrol and standard, high-yielding reactions for the introduction of the protecting group, representing a convergent and efficient strategy for accessing this complex amino acid derivative.

Chemical Reactivity and Derivatization of N Boc 5 Bromo 2 Chloro D Phenylalanine

Reactivity of Aromatic Halogen Substituents in Further Functionalization

The di-halogenated phenyl ring of N-Boc-5-bromo-2-chloro-D-phenylalanine is the primary site for introducing molecular diversity. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through various reaction pathways.

Nucleophilic aromatic substitution (SNAr) is a powerful method for replacing aryl halides with a variety of nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity is restored upon the expulsion of the halide ion. libretexts.org

The feasibility and rate of SNAr reactions are highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial as they stabilize the anionic Meisenheimer intermediate, thereby accelerating the reaction. libretexts.orgpressbooks.pub In the case of this compound, the reactivity of the halogen substituents is influenced by the electronic effects of the protected amino acid side chain.

A key principle governing SNAr reactions is the reactivity order of the halogens, which is typically F > Cl > Br > I. masterorganicchemistry.com This order is counterintuitive when considering bond strengths (C-F being the strongest) and is attributed to the rate-determining step of the reaction: the initial nucleophilic attack. The high electronegativity of fluorine creates a significant partial positive charge on the attached carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

For this compound, this principle suggests that the chloro substituent is more reactive towards nucleophilic aromatic substitution than the bromo substituent, assuming other factors are equal. Therefore, under controlled SNAr conditions, it is possible to selectively replace the chlorine atom while leaving the bromine atom intact for subsequent transformations. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines.

Transition-metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In contrast to SNAr, the reactivity of aryl halides in these reactions is primarily governed by the ease of oxidative addition of the catalyst (commonly palladium or nickel-based) into the carbon-halogen bond. This results in a reactivity trend of I > Br > Cl. nih.gov This differential reactivity is highly advantageous for the selective functionalization of poly-halogenated substrates like this compound.

The bromo substituent at the C5 position is significantly more reactive in standard cross-coupling reactions than the chloro substituent at the C2 position. This allows for the selective modification of the C5 position with a variety of partners, while the C2-chloro position remains available for subsequent reactions. Several key cross-coupling reactions can be employed for this purpose:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst with specialized phosphine (B1218219) ligands. organic-chemistry.orgnih.gov

Heck Coupling: An alkene is coupled with the aryl bromide to form a substituted alkene.

Sonogashira Coupling: A terminal alkyne is coupled with the aryl bromide using a palladium catalyst and a copper(I) co-catalyst, yielding an internal alkyne.

The following table summarizes potential selective cross-coupling reactions at the C5-bromo position.

Reaction TypeCoupling PartnerTypical Catalyst/ReagentsBond FormedExpected Selectivity
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄, Na₂CO₃C(sp²)-C(sp²)High for C5-Br over C2-Cl
Buchwald-HartwigR₂NHPd₂(dba)₃, BINAP, NaOtBuC(sp²)-NHigh for C5-Br over C2-Cl
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃NC(sp²)-C(sp²)High for C5-Br over C2-Cl
SonogashiraTerminal AlkynePd(PPh₃)₄, CuI, Et₃NC(sp²)-C(sp)High for C5-Br over C2-Cl

Transformations Involving the Carboxyl Functionality

The carboxylic acid group of this compound is another key handle for derivatization. Standard transformations can be performed on this functionality, often without affecting the other reactive sites, provided that appropriate conditions are chosen.

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid is a classic method, but the acidic conditions may risk premature deprotection of the Boc group. Milder, more suitable methods include reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) in the presence of a non-nucleophilic base like potassium carbonate, or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for reaction with an alcohol. researchgate.net

Amidation: The formation of amides from the carboxylic acid is readily achieved using peptide coupling reagents. Reagents like T3P (n-propanephosphonic acid anhydride) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) facilitate the formation of an amide bond with a primary or secondary amine under mild conditions that preserve the stereochemistry of the alpha-carbon. nih.gov

Reduction: The carboxyl group can be reduced to either an aldehyde or a primary alcohol. Reduction to the corresponding amino alcohol can be achieved using reagents like borane (B79455) (BH₃). nih.gov For a partial reduction to the aldehyde, a two-step, one-pot procedure is effective: activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction of the resulting acyl-imidazole intermediate with diisobutylaluminium hydride (DIBAL-H) at low temperatures. rsc.org

The following table outlines common transformations of the carboxyl group.

TransformationProductTypical ReagentsKey Considerations
EsterificationEsterAlkyl halide, K₂CO₃ or EDC/Alcohol, DMAPAvoid strong acidic conditions to preserve the Boc group. researchgate.net
AmidationAmideAmine, T3P or DEPBTMild conditions are crucial to prevent racemization. nih.gov
Reduction to AlcoholPrimary AlcoholBH₃·THFSpecific for carboxyl group reduction over amides. nih.gov
Reduction to AldehydeAldehyde1. CDI; 2. DIBAL-HOne-pot procedure with good control over reduction. rsc.org

Stereochemical Characterization and Control of N Boc 5 Bromo 2 Chloro D Phenylalanine

Methodologies for Enantiomeric Purity Assessment

Several analytical techniques are employed to determine the enantiomeric excess (e.e.) of N-Boc-5-bromo-2-chloro-D-phenylalanine, ensuring that it meets the stringent requirements for its intended applications.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the enantiomeric purity assessment of N-Boc protected amino acids. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.

Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their versatility in separating a broad range of chiral compounds, including N-protected amino acids. researchgate.netresearchgate.net Derivatives like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated high chiral recognition capabilities. researchgate.net For N-Boc amino acids specifically, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, have also proven to be highly effective, often achieving baseline resolution. sigmaaldrich.comsigmaaldrich.com Studies have shown that Chiralpak AD and Chiralpak AS columns can provide excellent enantioselectivities for N-t-BOC α-amino acids. tandfonline.com The choice of mobile phase, which can be a normal phase, reversed-phase, or polar organic mode, plays a crucial role in the separation efficiency. sigmaaldrich.comrsc.org For instance, reversed-phase mode is often the viable choice for N-Boc amino acids on CHIROBIOTIC T and R columns. sigmaaldrich.com The development of methods on these CSPs is generally straightforward, and they are compatible with mass spectrometry (LC-MS), providing a powerful tool for both separation and identification. sigmaaldrich.com

Chiral Stationary Phase (CSP)Mobile Phase TypeApplicability to N-Boc-Amino AcidsDetectionReference
Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD)Normal Phase, Reversed PhaseGood enantiomer separation. tandfonline.comUV tandfonline.com
Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC T, R)Reversed Phase, Polar OrganicExcellent baseline resolution for many N-Boc amino acids. sigmaaldrich.comUV, LC-MS sigmaaldrich.com
Immobilized Polysaccharide (e.g., CHIRALPAK IA, IC)Normal Phase, Reversed PhaseHigh selectivity and resolution for N-protected amino acids. rsc.orgUV rsc.org

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) offers a high-resolution alternative for the enantiomeric analysis of amino acids. This technique typically requires derivatization of the amino acid to increase its volatility for gas-phase separation. sigmaaldrich.com

Research Findings: For the analysis of amino acids by GC, a two-step derivatization is common: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com The resulting derivatives can then be separated on a chiral column. Alternatively, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a non-chiral column. nih.gov While direct GC-MS analysis of this compound is challenging due to the thermally labile Boc group, derivatization methods that are compatible with GC analysis have been developed for various amino acids. For instance, a method involving derivatization with heptafluorobutyl chloroformate and subsequent amidation has been used for the chiral analysis of secondary amino acids. nih.gov The combination of GC with mass spectrometry provides high sensitivity and specificity, allowing for the accurate determination of enantiomeric ratios even in complex matrices. cat-online.com

Derivatization is a key strategy in stereochemical analysis, particularly for enhancing chromatographic separation and detection sensitivity. greyhoundchrom.comactascientific.com This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which possess different physical properties and can be separated on a standard achiral column.

Research Findings: A variety of chiral derivatizing agents are available for the analysis of amino acids. nih.gov Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA that reacts with the amino group of amino acids to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC. nih.gov Other notable CDAs include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov The choice of derivatizing agent depends on the specific amino acid and the analytical method being employed. For GC analysis, chiral reagents can also be used to form volatile diastereomers. nih.gov These derivatization techniques, coupled with HPLC or GC, provide reliable methods for determining the enantiomeric purity of complex amino acids like this compound.

Derivatizing AgentAbbreviationAnalytical TechniqueFunctional Group TargetedReference
1-Fluoro-2,4-dinitrophenyl-5-L-alaninamideFDAA (Marfey's Reagent)HPLCAmino group nih.gov
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCHPLCAmino group nih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFEHPLCAmino group nih.gov
o-Phthalaldehyde/isobutyryl-L-cysteineOPA/IBLCHPLCPrimary amino group nih.gov

Influence of Reaction Conditions on Stereochemical Integrity and Control

Maintaining the stereochemical integrity of this compound during its synthesis and handling is crucial. Several reaction parameters can influence the propensity for racemization, the process by which a pure enantiomer is converted into a mixture of both enantiomers.

The N-tert-butoxycarbonyl (Boc) protecting group is generally stable under basic conditions, which helps to minimize racemization at the α-carbon during many synthetic transformations. organic-chemistry.orgresearchgate.net The formation of the Boc-protected amino acid itself is typically conducted under conditions that preserve the stereochemical integrity of the starting material. nih.gov

However, the activation of the carboxylic acid group for peptide coupling or other modifications is a critical step where racemization can occur. peptide.comhighfine.com The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can lead to the loss of stereochemical information. highfine.com

Key factors influencing stereochemical control include:

Base: The choice and stoichiometry of the base used in reactions are critical. Strong bases can increase the rate of racemization. highfine.com Sterically hindered bases are often preferred to minimize this side reaction.

Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization. Therefore, conducting reactions at lower temperatures is generally advisable.

Solvent: The polarity and nature of the solvent can influence the stability of intermediates and transition states involved in racemization pathways.

Activating Agents: For reactions involving the carboxyl group, the choice of coupling or activating agent is paramount. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are commonly used to suppress racemization during peptide bond formation. peptide.com

Studies on the asymmetric synthesis of phenylalanine derivatives have shown that the choice of catalyst, base, and solvent significantly impacts the enantiomeric excess of the product. nih.gov For instance, in phase-transfer catalyzed alkylations, the structure of the chiral catalyst and the nature of the base and solvent system are optimized to achieve high stereoselectivity. nih.gov While racemization is a concern, studies have shown that for certain reactions, such as the N-Boc protection of amino esters, the stereochemical integrity can be preserved. nih.gov

Mechanisms of Chiral Recognition in Separation Processes

The separation of enantiomers by chiral chromatography is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differences in the stability of these complexes lead to different retention times on the column.

In the context of separating this compound on a polysaccharide-based CSP, the interactions could involve:

Hydrogen bonding between the carbamate (B1207046) N-H or the carboxylic acid O-H of the analyte and polar groups on the CSP.

Dipole-dipole interactions involving the carbonyl groups of the Boc and carboxylic acid moieties and the phenylcarbamate groups of the CSP.

π-π stacking between the aromatic ring of the phenylalanine derivative and the aromatic groups on the CSP.

Steric interactions where the bulky substituents on both the analyte and the CSP fit into specific chiral grooves or cavities on the stationary phase. The helical structure of polysaccharide derivatives can create a complex chiral environment that enhances recognition. nih.gov

For macrocyclic glycopeptide CSPs, the recognition mechanism is also multifaceted, involving ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic cavity. sigmaaldrich.com It is believed that the carboxylate group of the N-Boc-amino acid is a key interaction site with the chiral amino groups on these types of CSPs. sigmaaldrich.com The combination of these forces results in the differential retention and successful separation of the enantiomers.

Advanced Analytical Techniques for Structure Elucidation of N Boc 5 Bromo 2 Chloro D Phenylalanine

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial confirmation of the molecular formula of N-Boc-5-Bromo-2-chloro-D-phenylalanine. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between elemental compositions that would be indistinguishable with low-resolution mass spectrometry.

Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of polar, thermally labile molecules like N-Boc-protected amino acids. In positive-ion mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are typically observed. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive cluster of peaks for the molecular ion, aiding in its identification.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation through fragmentation analysis. The fragmentation of N-Boc-protected amino acids is well-characterized and typically involves the loss of the Boc group or parts of it, as well as cleavages at the amino acid backbone. For this compound, characteristic fragmentation pathways would include the neutral loss of tert-butanol (B103910) (74 Da) or isobutylene (B52900) (56 Da) from the Boc group, and the loss of CO₂ (44 Da). Cleavage of the bond between the alpha-carbon and the carbonyl group can also occur. The presence of the halogenated benzyl (B1604629) group would lead to a prominent fragment corresponding to the 5-bromo-2-chlorobenzyl cation.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table is based on theoretical calculations for the most abundant isotopes and common adducts, as direct experimental data was not found in the literature.)

IonCalculated m/z
[M+H]⁺364.0315
[M+Na]⁺386.0134
[M+K]⁺401.9874
[M-C₄H₈+H]⁺308.0003
[M-Boc+H]⁺263.9792

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the confirmation of the connectivity and the specific substitution pattern on the phenyl ring.

In the ¹H NMR spectrum, the protons of the tert-butyl group of the Boc protecting group would appear as a characteristic singlet at approximately 1.4 ppm. The protons of the amino acid backbone (the α-proton and the β-protons) would exhibit diastereotopic splitting due to the chiral center, appearing as a complex multiplet. The aromatic protons would show a specific splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals, respectively.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid and the Boc group would appear at the downfield end of thespectrum (around 170-175 ppm and 155 ppm, respectively). The quaternary carbon of the Boc group and the carbons of the phenyl ring would also have characteristic chemical shifts. The D-configuration of the amino acid does not alter the chemical shifts in a standard achiral solvent compared to its L-enantiomer.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on data for similar substituted phenylalanine derivatives. nih.govrsc.org The exact chemical shifts can vary depending on the solvent and concentration.)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
C(CH₃)₃~1.4 (s, 9H)~28.0
C (CH₃)₃-~80.0
β-CH₂~3.0-3.3 (m, 2H)~37.0
α-CH~4.5 (m, 1H)~54.0
Aromatic CH~7.2-7.6 (m, 3H)~128-135
Aromatic C-Cl-~132.0
Aromatic C-Br-~118.0
Aromatic C-Cα-~138.0
Boc C=O-~155.0
Carboxyl C=O~10-12 (br s, 1H)~174.0

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include the N-H stretching of the Boc-protected amine (around 3300-3400 cm⁻¹), the C-H stretching of the aliphatic and aromatic groups (around 2850-3100 cm⁻¹), and the strong carbonyl (C=O) stretching vibrations of the carboxylic acid and the urethane (B1682113) of the Boc group (typically in the range of 1650-1750 cm⁻¹). The spectrum would also show absorptions corresponding to C-N stretching, O-H stretching of the carboxylic acid, and aromatic C=C bending vibrations. While FT-IR is not inherently a chiral technique, differences in the crystal packing of enantiomers versus a racemate can sometimes lead to discernible differences in their solid-state FT-IR spectra. sigmaaldrich.com

Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: These are general ranges for the expected functional groups. nih.govnih.gov)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
N-H (Amide)Stretching3300-3400
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2980
C=O (Carboxylic Acid)Stretching1700-1725
C=O (Boc Urethane)Stretching1680-1700
C=C (Aromatic)Bending1450-1600
C-O (Carboxylic Acid/Boc)Stretching1000-1300
C-ClStretching700-800
C-BrStretching500-650

Chromatographic Methods for Purity and Isomer Analysis (e.g., UPLC)

Chromatographic techniques, particularly Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for the separation of potential isomers. UPLC offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

For purity analysis, a reversed-phase UPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid or formic acid to improve peak shape. A UV detector would be suitable for detection due to the aromatic nature of the compound.

The separation of the D- and L-enantiomers requires a chiral stationary phase (CSP). Various types of CSPs are available, including those based on cyclodextrins, proteins, or polysaccharide derivatives. The choice of CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers. nih.govjiangnan.edu.cn This analysis is crucial to confirm the enantiomeric purity of the D-isomer and to quantify any contamination from the L-isomer.

Table 4: Representative UPLC Conditions for Purity and Chiral Analysis (Note: These are example conditions and would require optimization for this specific compound.)

Parameter Purity Analysis (Reversed-Phase) Chiral Analysis
Column C18, <2 µm particle sizeChiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Isopropanol/Hexane (Isocratic)
Flow Rate 0.3 - 0.6 mL/min0.5 - 1.0 mL/min
Detection UV at ~220 nmUV at ~220 nm
Expected Result Single major peak indicating high puritySeparation of D- and L-enantiomer peaks

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Determination

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of a chiral molecule.

The measurement of optical rotation using a polarimeter determines the direction and magnitude of the rotation of plane-polarized light by a solution of the chiral compound. The D-enantiomer of N-Boc-5-Bromo-2-chloro-phenylalanine is expected to rotate plane-polarized light to the same extent but in the opposite direction as its L-enantiomer under the same conditions (concentration, solvent, temperature, and wavelength). wuxiapptec.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The CD spectrum provides more detailed structural information than optical rotation. For a pair of enantiomers, the CD spectra are mirror images of each other. The CD spectrum of this compound would be expected to show Cotton effects corresponding to the electronic transitions of the aromatic chromophore and the carbonyl groups. The sign and magnitude of these Cotton effects are characteristic of the D-configuration.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. This technique requires the growth of a suitable single crystal of the compound.

Computational and Theoretical Studies on N Boc 5 Bromo 2 Chloro D Phenylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of N-Boc-5-Bromo-2-chloro-D-phenylalanine. arxiv.org These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

For analogous aromatic amino acids, DFT calculations have been successfully used to determine key electronic properties. arxiv.org The substitution of the phenyl ring with electron-withdrawing groups, such as bromo and chloro substituents, is expected to significantly influence the electronic characteristics of the molecule. These halogen atoms would likely lower the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A study on phenylalanine, tyrosine, and L-dopa revealed that substitutions on the phenyl ring lead to significant changes in molecular dipole moment and electronic properties. arxiv.org For this compound, the presence of two different halogens at the 2 and 5 positions creates an asymmetric electron distribution on the aromatic ring, likely resulting in a notable molecular dipole moment.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net In a related study on L-dopa, a smaller HOMO-LUMO gap was correlated with increased proactivity as a drug compound. arxiv.org For this compound, the electron-withdrawing nature of the halogens would be expected to reduce the HOMO-LUMO gap compared to unsubstituted phenylalanine, suggesting potentially higher reactivity.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted Influence of SubstituentsRationale based on Analogous Studies
HOMO Energy LoweredElectron-withdrawing halogens stabilize the HOMO.
LUMO Energy LoweredElectron-withdrawing halogens stabilize the LUMO.
HOMO-LUMO Gap ReducedThe energy levels of both HOMO and LUMO are lowered, but the gap is likely to decrease, indicating increased reactivity. arxiv.org
Dipole Moment IncreasedAsymmetric substitution with electronegative halogens creates a significant dipole moment. arxiv.org

Molecular Modeling and Conformational Analysis of the Compound

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to explore the vast conformational space of such molecules.

The conformational landscape of phenylalanine and its derivatives is largely governed by the dihedral angles of the backbone (φ, ψ) and the side chain (χ1, χ2). acs.org The presence of the bulky N-Boc protecting group introduces additional steric constraints that influence the preferred conformations. Studies on other N-Boc-protected amino acids and peptides have shown that the Boc group can participate in intramolecular hydrogen bonding, further stabilizing specific conformers. nih.gov

For this compound, several low-energy conformers are expected to exist, stabilized by a network of intramolecular interactions. These may include hydrogen bonds between the N-H group of the amino acid and the carbonyl oxygen of the Boc group or the carboxylic acid. The orientation of the substituted phenyl ring relative to the amino acid backbone will also be a key determinant of conformational preference.

A detailed conformational analysis of phenylalanine has identified several stable conformers, classified based on the nature of their intramolecular hydrogen bonds. acs.org It is anticipated that this compound would exhibit a similarly complex conformational landscape, with the relative energies of the conformers being influenced by the steric and electronic effects of the bromo and chloro substituents.

Table 2: Key Dihedral Angles Influencing the Conformation of Phenylalanine Derivatives

Dihedral AngleDefinitionExpected Influence on this compound
φ (phi) C'-N-Cα-C'Influenced by the bulky N-Boc group, likely restricting the available conformational space.
ψ (psi) N-Cα-C'-OAffected by potential hydrogen bonding with the N-H group and side chain interactions.
χ1 (chi1) N-Cα-Cβ-CγDetermines the orientation of the substituted phenyl ring relative to the backbone.
χ2 (chi2) Cα-Cβ-Cγ-CδGoverns the rotation of the phenyl ring itself.

Mechanistic Insights from Computational Studies

Computational chemistry offers a powerful lens through which to view the intricate details of reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be identified, and activation energies can be calculated, providing a quantitative understanding of reaction pathways.

For this compound, computational studies can elucidate the mechanisms of its synthesis and subsequent chemical transformations. For instance, the introduction of the bromo and chloro substituents onto the phenyl ring, or the coupling of the protected amino acid in peptide synthesis, can be modeled to understand the regioselectivity and stereoselectivity of these processes.

A recent study highlighted the use of computer simulations to understand the complex atomic and electronic dance that occurs during a chemical reaction to create "unnatural" amino acids. pitt.edu This approach allows chemists to understand the "why" behind the "what" discovered in experiments. pitt.edu Similarly, computational modeling of this compound could predict its reactivity in various chemical environments. For example, the halogenated positions on the phenyl ring could be susceptible to nucleophilic aromatic substitution or could participate in metal-catalyzed cross-coupling reactions. DFT calculations could predict the most likely sites of reaction and the energy barriers associated with different pathways.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for their experimental characterization. For this compound, theoretical calculations can generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Computed vibrational frequencies, obtained from DFT calculations, can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.netnih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the Boc group and the carboxylic acid, the N-H bending, and various vibrations associated with the substituted phenyl ring. A comparison of computed and experimental spectra can confirm the presence of different conformers in a sample. acs.org

Furthermore, computational models can provide insights into the intermolecular interactions that govern the solid-state structure and self-assembly behavior of the compound. Studies on Boc-protected dipeptides have shown that they can self-assemble into nanostructures, a process driven by intermolecular forces. nih.gov For this compound, interactions such as hydrogen bonding between the amino acid moieties and π-stacking of the aromatic rings would be expected to play a crucial role in its aggregation and crystal packing.

Table 3: Predicted Spectroscopic Features for this compound

Spectroscopic TechniquePredicted Key SignaturesBasis of Prediction from Analogous Studies
Infrared (IR) C=O stretches (Boc and acid), N-H bend, C-Br and C-Cl stretchesGeneral regions for these functional groups are well-established. acs.org
Raman Aromatic ring breathing modes, C-H stretchesCharacteristic vibrations of the phenyl ring would be prominent. researchgate.net
¹H NMR Signals for aromatic protons, Cα-H, and Boc protonsChemical shifts would be influenced by the electronic environment created by the halogens.
¹³C NMR Signals for aromatic carbons, C=O carbons, Cα, and Boc carbonsThe positions of the halogenated carbons would be significantly shifted.

Design of Novel Synthetic Pathways Based on Computational Predictions

One of the most exciting applications of computational chemistry is in the rational design of new molecules and synthetic routes. By predicting the properties and reactivity of yet-to-be-synthesized compounds, computational studies can guide synthetic chemists toward the most promising targets and reaction conditions.

The development of novel synthetic pathways for unnatural amino acids can be greatly facilitated by computational predictions. pitt.eduresearchgate.net For instance, if a derivative of this compound with altered properties is desired, computational modeling can be used to screen a virtual library of potential modifications. The effect of adding or changing substituents on the phenyl ring could be evaluated in silico to identify candidates with optimized electronic or steric properties.

Furthermore, computational methods can be used to design and engineer enzymes to catalyze the synthesis of unnatural amino acids. pitt.edu This approach combines the power of computational design with the efficiency and selectivity of biocatalysis. In the context of this compound, one could envision the computational design of an enzyme that selectively halogenates the phenylalanine backbone, or one that facilitates the coupling of this unnatural amino acid into a peptide chain with high efficiency. The extension of computational design methodologies to include unnatural amino acids is a formidable challenge but holds immense promise for creating novel proteins and enzymes. acs.orgnih.gov

Applications of N Boc 5 Bromo 2 Chloro D Phenylalanine As a Chiral Synthon in Advanced Organic Synthesis

Utilization as a Building Block in the Construction of Complex Organic Molecules

The strategic placement of orthogonal functional groups makes N-Boc-5-bromo-2-chloro-D-phenylalanine a highly valuable building block for complex molecule synthesis, especially in the field of medicinal chemistry and drug discovery. chemimpex.com The di-halogenated phenyl ring serves as a scaffold upon which molecular complexity can be built through sequential and site-selective chemical modifications.

The bromine and chlorine atoms exhibit different reactivities in transition-metal-catalyzed cross-coupling reactions, allowing for programmed, stepwise derivatization. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling selective functionalization at the 5-position while leaving the 2-position available for subsequent transformations. This hierarchical reactivity is a cornerstone of its utility in Diversity-Oriented Synthesis (DOS), a strategy aimed at generating libraries of structurally diverse small molecules from a common starting material. mdpi.com By applying different coupling partners and reaction sequences, a multitude of unique analogues can be synthesized from this single precursor, facilitating the exploration of chemical space in drug discovery programs. mdpi.com

This building block is particularly useful for creating novel compounds designed to target specific biological pathways. chemimpex.com Its incorporation into a larger molecule can introduce conformational constraints and new interaction points, such as halogen bonds, which can modulate the biological activity and pharmacokinetic properties of the final compound.

Table 1: Potential Derivatizations of the this compound Scaffold

Position Halogen Potential Reaction Type Example Coupling Partner Resulting Functionality
5 Bromo Suzuki Coupling Arylboronic Acid Bi-aryl system
5 Bromo Sonogashira Coupling Terminal Alkyne Aryl-alkyne
5 Bromo Buchwald-Hartwig Amination Amine Aryl-amine
2 Chloro Suzuki Coupling (harsher conditions) Heteroarylboronic Acid Aryl-heteroaryl system

Precursor for the Synthesis of Highly Substituted Phenylalanine Analogues

The primary utility of this compound as a precursor lies in its capacity to generate a wide range of highly substituted D-phenylalanine analogues through transition-metal-catalyzed cross-coupling reactions. The presence of two different halogens on the aromatic ring provides a platform for selective and sequential modifications.

Palladium-catalyzed reactions are particularly effective for this purpose. The Suzuki-Miyaura coupling, for example, can be used to form new carbon-carbon bonds by reacting the aryl halides with boronic acids or their esters. uzh.chresearchgate.net Research on similar bromo-substituted heterocycles has shown that these reactions can be optimized to achieve high yields and tolerate a variety of functional groups. uzh.chresearchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively react the more labile C-Br bond, introducing a substituent at the 5-position. The resulting 2-chloro-5-substituted-D-phenylalanine derivative can then be subjected to a second, often more forcing, coupling reaction at the C-Cl bond to install a different group, leading to a di-substituted product.

Other valuable transformations include:

Negishi Coupling: Utilizes organozinc reagents to form C-C bonds, often under very mild conditions that preserve the stereochemistry of the amino acid. d-nb.info

Sonogashira Coupling: Introduces alkynyl groups, which are valuable for further modification or for their roles in bioactive molecules.

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, allowing for the synthesis of analogues bearing diverse amine substituents.

This stepwise approach allows for the rational design and synthesis of phenylalanine analogues with precisely controlled substitution patterns, which is critical for structure-activity relationship (SAR) studies in drug development. nih.gov

Integration into Peptidomimetic Scaffolds via Established Synthetic Routes

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced properties such as metabolic stability, oral bioavailability, and receptor affinity. This compound is an ideal precursor for incorporation into such scaffolds.

Using standard solid-phase or solution-phase peptide synthesis (SPPS), the Boc-protected amino acid can be readily coupled into a growing peptide chain. Once incorporated, the halogenated phenyl side chain serves as a versatile anchor for post-synthetic modifications. These modifications can be used to introduce conformational constraints, which are crucial for mimicking specific secondary structures like β-turns or α-helices.

For instance, an intramolecular cross-coupling reaction can be employed to cyclize the peptide. A functional group introduced elsewhere in the peptide chain can react with either the bromo or chloro substituent on the phenylalanine ring to form a rigid, cyclic structure. This strategy is a powerful method for creating constrained peptidomimetics with well-defined conformations.

Furthermore, multicomponent reactions, such as the Ugi four-component reaction, offer a rapid and efficient route to complex peptidomimetic libraries. mdpi.com this compound can serve as the amino acid component in such reactions, allowing its unique halogenated scaffold to be integrated into diverse molecular frameworks in a single step. mdpi.com

Development of Novel Organometallic Precursors and Ligands

The field of bioorganometallic chemistry leverages the unique properties of metal centers to design novel therapeutic and diagnostic agents. Functionalized amino acids like this compound are excellent candidates for use as ligands or precursors in the synthesis of novel organometallic complexes.

The amino acid moiety itself provides two coordination sites: the carboxylate oxygen and the backbone nitrogen (after deprotection of the Boc group). The halogenated phenyl ring offers several possibilities:

Direct Coordination: The halogens themselves can act as weak ligands to a metal center.

Ligand Scaffolding: The phenyl ring serves as a rigid scaffold to position other coordinating groups introduced via cross-coupling reactions, potentially forming pincer-type ligands.

Precursor to Organometallic Fragments: The C-Br and C-Cl bonds can be converted into organometallic fragments through oxidative addition or transmetalation reactions.

Studies have shown that phenylalanine derivatives can be used to synthesize platinum(II) and gold(III) complexes with potential anticancer activity. chemicalbook.com The electronic properties of the phenyl ring, which can be tuned by the electron-withdrawing chloro and bomo substituents, can modulate the reactivity and stability of the resulting metal complex.

Additionally, this precursor is relevant to the development of radiopharmaceuticals. The halogen atoms can be replaced with radionuclides (e.g., ¹⁸F for PET imaging or ²¹¹At for targeted alpha therapy) to create diagnostic or therapeutic agents that target amino acid transporters, which are often overexpressed in cancer cells. acs.org

Table 2: Potential Organometallic Applications

Metal Complex Type Potential Application Rationale / Reference
Platinum (Pt) Schiff Base Complex Anticancer Agent Phenylalanine-derived Schiff bases form stable complexes with Pt(II). chemicalbook.com
Gold (Au) Dipyridyl Complex Anticancer Agent Phenylalanine derivatives have been used to synthesize cytotoxic Au(III) complexes.
Palladium (Pd) Pincer Ligand Complex Catalyst The di-substituted phenyl ring can be functionalized to create a tridentate ligand.
Astatine (At) Radio-halogenation Radiopharmaceutical Halogenated phenylalanine analogues are explored for targeted radionuclide therapy. acs.org

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